molecular formula C24H26ClN5OS B2875508 2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 1358116-59-2

2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2875508
CAS No.: 1358116-59-2
M. Wt: 468.02
InChI Key: SCOVOGQXJGACRD-UHFFFAOYSA-N
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Description

2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5OS and its molecular weight is 468.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been directed toward synthesizing novel derivatives of the mentioned compound to explore their antimicrobial, antifungal, anthelmintic, and potential anticholinesterase properties. For instance, a study by A. S. Al-Kamali and A. Al-Hazmi (2014) reported the synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties, which exhibited potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014). Similarly, the study by G. Khan et al. (2019) focused on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities and potential applications in fingerprint analysis (Khan et al., 2019).

Chemical Synthesis and Optimization

The synthesis processes of these compounds and their derivatives have also been optimized for increased yield and efficiency. The work by M. Guillaume et al. (2003) describes a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting the removal of unwanted by-products and improving the overall yield (Guillaume et al., 2003).

Antitumor and Antioxidant Evaluation

The antitumor and antioxidant potential of certain derivatives has been explored, indicating that these compounds may have applications beyond their initial scope. For instance, W. Hamama et al. (2013) synthesized new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their antitumor and antioxidant activities, suggesting promising results for the synthesized compounds (Hamama et al., 2013).

Molecular Docking and Screening

Further research includes molecular docking and screening to assess the interaction of synthesized compounds with biological targets. E. M. Flefel et al. (2018) synthesized novel pyridine derivatives and conducted in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, underscoring their multifunctional therapeutic potential (Flefel et al., 2018).

Properties

IUPAC Name

2-[6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-17-7-8-19(15-18(17)2)26-23(31)16-32-24-10-9-22(27-28-24)30-13-11-29(12-14-30)21-6-4-3-5-20(21)25/h3-10,15H,11-14,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOVOGQXJGACRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.